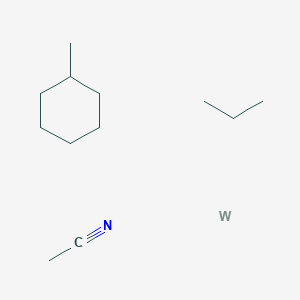
acetonitrile;methylcyclohexane;propane;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetonitrile;methylcyclohexane;propane;tungsten” is a combination of four distinct chemicals, each with unique properties and applications. Acetonitrile is a colorless liquid used as a solvent in organic synthesis. Methylcyclohexane is a saturated hydrocarbon used as a solvent and in the production of toluene. Propane is a three-carbon alkane used as a fuel and in the petrochemical industry. Tungsten is a refractory metal known for its high melting point and strength, used in various industrial applications.
Preparation Methods
Acetonitrile
Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture. It can also be synthesized by the dehydration of acetamide or by the reaction of acrolein with ammonia in the presence of catalysts such as oxides of molybdenum, antimony, bismuth, or tin .
Methylcyclohexane
Methylcyclohexane is produced by the hydrogenation of toluene. This process involves the addition of hydrogen to toluene in the presence of a catalyst, typically platinum, to form methylcyclohexane .
Propane
Propane is separated from natural gas and petroleum during processing. It is a byproduct of natural gas processing and crude oil refining, where it is separated from other hydrocarbons .
Tungsten
Tungsten is extracted from its ores, such as wolframite and scheelite, through a series of chemical reactions. The ores are first concentrated by magnetic and mechanical processes, followed by fusion with alkali to form sodium tungstate. This is then reduced with hydrogen to produce tungsten metal .
Chemical Reactions Analysis
Acetonitrile
Acetonitrile undergoes various chemical reactions, including:
Hydrolysis: Partial hydrolysis with concentrated hydrochloric acid forms acetamide, while complete hydrolysis forms acetic acid.
Reaction with Grignard Reagents: Forms ketones when reacted with phenyl magnesium bromide.
Methylcyclohexane
Methylcyclohexane primarily undergoes dehydrogenation to form toluene. This reaction is catalyzed by platinum and is used in the production of gasoline .
Propane
Propane undergoes dehydrogenation to form propylene, an important building block in the petrochemical industry. This reaction is catalyzed by metals such as platinum and chromium .
Tungsten
Tungsten reacts with various elements and compounds, including:
Oxidation: Forms tungsten trioxide (WO3) when heated in the presence of oxygen.
Carburization: Forms tungsten carbide (WC) when reacted with carbon at high temperatures
Scientific Research Applications
Acetonitrile
Acetonitrile is widely used as a solvent in high-performance liquid chromatography (HPLC) and in the synthesis of pharmaceuticals and agrochemicals .
Methylcyclohexane
Methylcyclohexane is used as a solvent in organic synthesis and in the production of toluene, which is a precursor to various chemicals and materials .
Propane
Propane is used as a fuel for heating, cooking, and in internal combustion engines. It is also a feedstock for the production of propylene and other petrochemicals .
Tungsten
Tungsten is used in the production of hard materials such as tungsten carbide, which is used in cutting tools and abrasives. It is also used in the manufacture of filaments for light bulbs and in various high-temperature applications .
Mechanism of Action
Acetonitrile
Acetonitrile acts as a polar aprotic solvent, facilitating various chemical reactions by stabilizing ions and polar molecules .
Methylcyclohexane
Methylcyclohexane acts as a non-polar solvent, dissolving non-polar compounds and facilitating reactions that require a non-polar environment .
Propane
Propane undergoes combustion to produce heat and energy. It reacts with oxygen to form carbon dioxide and water, releasing energy in the process .
Tungsten
Tungsten’s high melting point and strength make it ideal for high-temperature applications. It forms stable compounds with various elements, providing durability and resistance to wear .
Comparison with Similar Compounds
Acetonitrile
Similar compounds include other nitriles such as benzonitrile and propionitrile. Acetonitrile is unique due to its low boiling point and high polarity .
Methylcyclohexane
Similar compounds include cyclohexane and ethylcyclohexane. Methylcyclohexane is unique due to its use in the production of toluene .
Propane
Similar compounds include butane and ethane. Propane is unique due to its widespread use as a fuel and its role as a feedstock in the petrochemical industry .
Tungsten
Similar compounds include molybdenum and tantalum. Tungsten is unique due to its exceptionally high melting point and strength .
Properties
CAS No. |
7235-98-5 |
|---|---|
Molecular Formula |
C12H25NW |
Molecular Weight |
367.17 g/mol |
IUPAC Name |
acetonitrile;methylcyclohexane;propane;tungsten |
InChI |
InChI=1S/C7H14.C3H8.C2H3N.W/c1-7-5-3-2-4-6-7;1-3-2;1-2-3;/h7H,2-6H2,1H3;3H2,1-2H3;1H3; |
InChI Key |
MYNVZQWZFWVKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC.CC#N.CC1CCCCC1.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
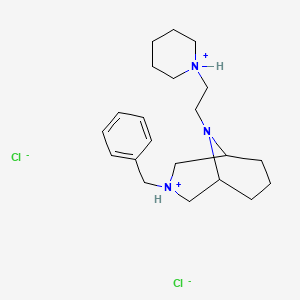
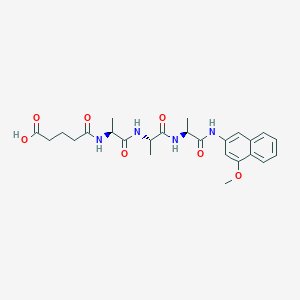
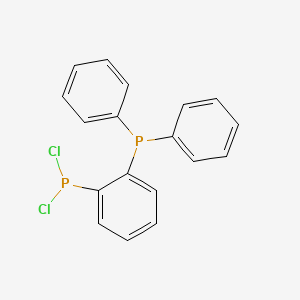
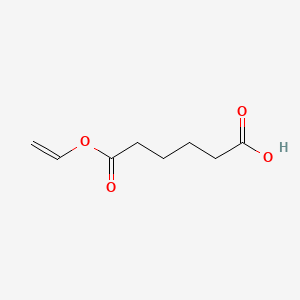

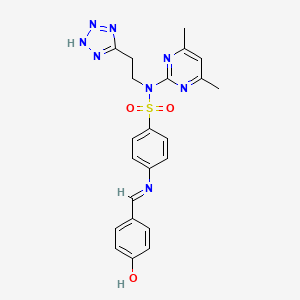

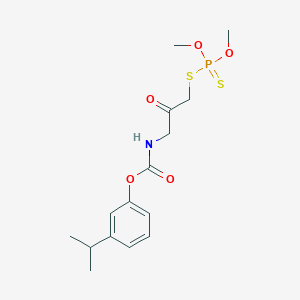

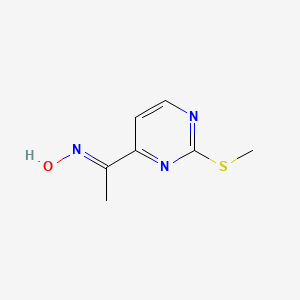
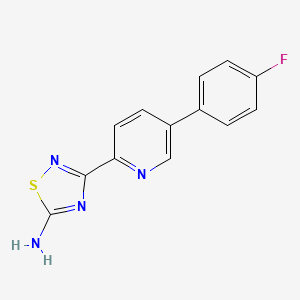
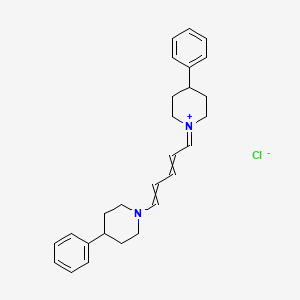
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
